6-Ethoxypyridine-3-carbonitrile

Catalog No.
S738464
CAS No.
106853-78-5
M.F
C8H8N2O
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxypyridine-3-carbonitrile

CAS Number

106853-78-5

Product Name

6-Ethoxypyridine-3-carbonitrile

IUPAC Name

6-ethoxypyridine-3-carbonitrile

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-2-11-8-4-3-7(5-9)6-10-8/h3-4,6H,2H2,1H3

InChI Key

RBOHCYKUZOVCGH-UHFFFAOYSA-N

SMILES

CCOC1=NC=C(C=C1)C#N

Canonical SMILES

CCOC1=NC=C(C=C1)C#N

Synthesis and Characterization:

6-Ethoxypyridine-3-carbonitrile, also known as 6-methoxynicotinonitrile, is a heterocyclic aromatic compound with the chemical formula C7H6N2O. Its synthesis has been reported in various scientific studies, often involving the reaction of various starting materials like 6-methoxynicotinic acid or 6-methoxynicotinaldehyde with different dehydrating agents like phosphorus pentachloride or acetic anhydride. [, ] Characterization of the synthesized compound is typically done using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 6-ethoxypyridine-3-carbonitrile may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of the pyridine and nitrile functional groups, the compound has been investigated for its potential biological activities, such as antibacterial and antifungal properties. However, more research is needed to establish its efficacy and safety for these purposes. [, ]
  • Material Science: The compound's aromatic structure and potential for functionalization make it a candidate for the development of new materials with desirable properties, such as organic light-emitting diodes (OLEDs) or photovoltaics. However, further research is needed to explore its potential in these areas. []
  • Organic Synthesis: 6-Ethoxypyridine-3-carbonitrile can serve as a building block for the synthesis of more complex molecules with various functionalities due to the presence of reactive groups. This makes it potentially valuable in the development of new drugs, materials, and other functional molecules. []

6-Ethoxypyridine-3-carbonitrile is a pyridine derivative characterized by the presence of an ethoxy group at the 6-position and a carbonitrile group at the 3-position of the pyridine ring. Its molecular formula is C8H8N2OC_8H_8N_2O, and it has a molecular weight of approximately 148.16 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural properties that influence its reactivity and biological activity.

Future Research Directions

  • Synthesis and characterization of 6-Ethoxypyridine-3-carbonitrile to determine its physical and chemical properties.
  • Exploration of its reactivity and potential for further functionalization.
  • Investigation of its biological activity, if any.

The chemical behavior of 6-ethoxypyridine-3-carbonitrile is largely influenced by its functional groups. The carbonitrile moiety can undergo hydrolysis to form carboxylic acids, while the ethoxy group can participate in various nucleophilic substitution reactions. Additionally, this compound can be involved in cyclization reactions, leading to the formation of more complex heterocyclic structures .

In synthetic pathways, 6-ethoxypyridine-3-carbonitrile can be produced through reactions involving pyridine derivatives and malononitrile, often facilitated by basic conditions. The reaction typically involves conjugate addition followed by cyclization and oxidation steps .

Pyridine derivatives, including 6-ethoxypyridine-3-carbonitrile, have been reported to exhibit a range of biological activities. These compounds can possess antibacterial, antifungal, and anticancer properties. The presence of the carbonitrile group is particularly significant as it can enhance the compound's interaction with biological targets . For instance, studies have indicated that certain pyridine-3-carbonitriles show potent inhibition against various cancer cell lines .

Several synthetic methods have been developed for the preparation of 6-ethoxypyridine-3-carbonitrile:

  • Conjugate Addition: A common method involves the reaction of ethyl 6-amino-2-methoxypyridine-3-carboxylate with malononitrile under basic conditions. This method typically yields good amounts of the desired product .
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions starting from appropriate pyridine precursors and carbonitriles .

These methods highlight the versatility of synthetic approaches available for producing this compound.

6-Ethoxypyridine-3-carbonitrile has potential applications in various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents due to its biological activity.
  • Organic Synthesis: The compound acts as an important intermediate in synthesizing more complex organic molecules.
  • Material Science: Its unique electronic properties may allow for applications in developing new materials or sensors .

Research on interaction studies involving 6-ethoxypyridine-3-carbonitrile has focused on its binding affinity to biological targets. These studies often employ molecular docking techniques to predict how well this compound interacts with specific enzymes or receptors involved in disease processes. For example, some derivatives have shown promising results in inhibiting specific cancer cell growth by binding effectively to their targets .

Several compounds share structural similarities with 6-ethoxypyridine-3-carbonitrile, including:

  • Pyridine-2-carbonitrile
  • Pyridine-4-carbonitrile
  • Ethyl pyridine-3-carboxylate
  • 6-Methylpyridine-3-carbonitrile

Comparison Table

CompoundKey FeaturesBiological Activity
6-Ethoxypyridine-3-carbonitrileEthoxy group at position 6Anticancer, antibacterial
Pyridine-2-carbonitrileCarbonitrile at position 2Moderate antibacterial
Pyridine-4-carbonitrileCarbonitrile at position 4Antifungal
Ethyl pyridine-3-carboxylateCarboxylate group instead of carbonitrileVaries widely
6-Methylpyridine-3-carbonitrileMethyl group at position 6Anticancer potential

Uniqueness

The presence of both an ethoxy group and a carbonitrile group distinguishes 6-ethoxypyridine-3-carbonitrile from other similar compounds. This unique combination enhances its reactivity and biological profile, making it a valuable candidate for further research in medicinal chemistry and organic synthesis .

XLogP3

1.2

Wikipedia

6-Ethoxypyridine-3-carbonitrile

Dates

Modify: 2023-08-15

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